molecular formula C5H8N2O2 B091516 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid CAS No. 17289-23-5

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B091516
CAS No.: 17289-23-5
M. Wt: 128.13 g/mol
InChI Key: JTVVSXUNUZSZBS-UHFFFAOYSA-N
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Description

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that contains an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method includes the oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones in good yields .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Comparison with Similar Compounds

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a methyl group and a carboxylic acid group on the imidazole ring.

Biological Activity

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (also known as imidazole-4-carboxylic acid) is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Overview of Imidazole Derivatives

Imidazole derivatives, including this compound, are known for their broad spectrum of biological activities. These include:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Antitumor : Potential in cancer therapy by inhibiting tumor growth.
  • Anti-inflammatory : Modulation of inflammatory pathways.
  • Antiviral : Activity against certain viruses.

The compound's structure allows it to interact with various biological targets due to its amphoteric nature, influencing multiple biochemical pathways.

This compound exhibits its biological effects through several mechanisms:

  • Target Interaction : The imidazole ring can interact with proteins and enzymes, affecting their activity. This includes binding to receptors involved in inflammation and immune responses.
  • Biochemical Pathways : The compound influences pathways such as apoptosis and cell proliferation, which are critical in cancer biology .

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has shown efficacy against:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Escherichia coli63 µg/mL
Bacillus subtilis125 µg/mL

These results suggest that the compound can be a potential candidate for developing new antimicrobial agents .

Antitumor Activity

Studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this structure have been tested against various cancer cell lines, showing IC50 values in the low micromolar range. This highlights their potential as anticancer agents by inducing apoptosis in tumor cells .

Study on Antiviral Properties

In a recent study focusing on antiviral activities, derivatives of imidazole were screened for their efficacy against viruses such as HSV-1 and VSV. The results indicated that certain modifications to the imidazole structure enhanced antiviral activity significantly, with some compounds achieving over 90% inhibition at specific concentrations .

Anti-inflammatory Effects

Another case study evaluated the anti-inflammatory properties of this compound. The compound was shown to reduce pro-inflammatory cytokine production in vitro, suggesting its potential role in treating inflammatory diseases .

Properties

IUPAC Name

1-methyl-4,5-dihydroimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-7-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVVSXUNUZSZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601811
Record name 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17289-23-5
Record name 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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